molecular formula C29H32N2O6S B11643326 Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Cat. No.: B11643326
M. Wt: 536.6 g/mol
InChI Key: QXDAZRRECYLCPU-KQWNVCNZSA-N
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Description

Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound that belongs to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyrimidine core, followed by the introduction of various substituents through condensation, alkylation, and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and optimization of reaction parameters to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolopyrimidines with varying substituents. Examples are:

  • Ethyl (2Z)-2-[(2-ethoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
  • Ethyl (2Z)-2-[(2-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-phenyl-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[2-(propan-2-yloxy)phenyl]-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C29H32N2O6S

Molecular Weight

536.6 g/mol

IUPAC Name

ethyl (2Z)-2-[(2-ethoxy-3-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-propan-2-yloxyphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H32N2O6S/c1-7-35-26-19(12-11-15-22(26)34-6)16-23-27(32)31-25(20-13-9-10-14-21(20)37-17(3)4)24(28(33)36-8-2)18(5)30-29(31)38-23/h9-17,25H,7-8H2,1-6H3/b23-16-

InChI Key

QXDAZRRECYLCPU-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=C(C=CC=C1OC)/C=C\2/C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC(C)C

Canonical SMILES

CCOC1=C(C=CC=C1OC)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4OC(C)C

Origin of Product

United States

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